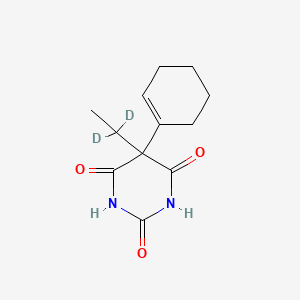
Cyclobarbital-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobarbital-d5 is a deuterated form of cyclobarbital, a barbiturate derivative. Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system depressants. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of cyclobarbital, as the deuterium atoms can be detected using mass spectrometry, providing more detailed insights into the compound’s behavior in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclobarbital-d5 involves the incorporation of deuterium atoms into the cyclobarbital molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated barbituric acid and then introduce the cyclohexenyl and ethyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
化学反応の分析
Types of Reactions
Cyclobarbital-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can replace one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Cyclobarbital-d5 has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: The deuterium atoms in this compound allow researchers to track the compound’s absorption, distribution, metabolism, and excretion in biological systems using mass spectrometry.
Forensic Analysis: The compound is used in forensic laboratories to detect and quantify barbiturates in biological samples, aiding in criminal investigations and drug abuse cases.
作用機序
Cyclobarbital-d5, like other barbiturates, exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity in the brain. It binds to the GABA-A receptor, increasing the duration of chloride channel opening and leading to hyperpolarization of the neuron. This results in a sedative and hypnotic effect, reducing anxiety and inducing sleep .
類似化合物との比較
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and hypnotic properties.
Pentobarbital: A short-acting barbiturate used for anesthesia and euthanasia.
Amobarbital: A barbiturate used for its sedative and hypnotic effects
Uniqueness of Cyclobarbital-d5
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications involving mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis of the compound in biological systems. This makes this compound an invaluable tool in pharmacokinetic and metabolic studies .
特性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
5-(cyclohexen-1-yl)-5-(1,1-dideuterioethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h6H,2-5,7H2,1H3,(H2,13,14,15,16,17)/i2D2 |
InChIキー |
WTYGAUXICFETTC-CBTSVUPCSA-N |
異性体SMILES |
[2H]C([2H])(C)C1(C(=O)NC(=O)NC1=O)C2=CCCCC2 |
正規SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[(4R,4aS,7R,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13445267.png)
![(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B13445269.png)
![2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide](/img/structure/B13445276.png)
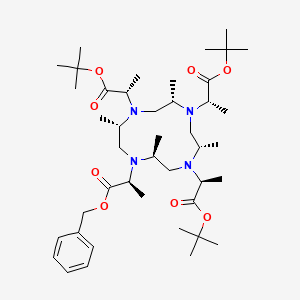

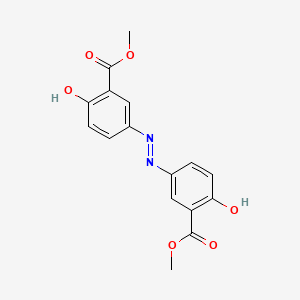
![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol](/img/structure/B13445295.png)

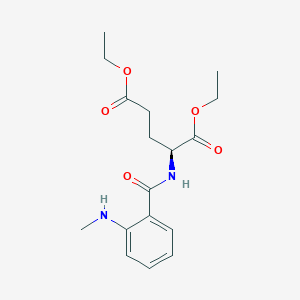

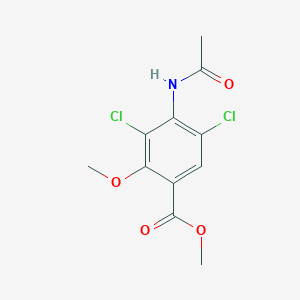
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
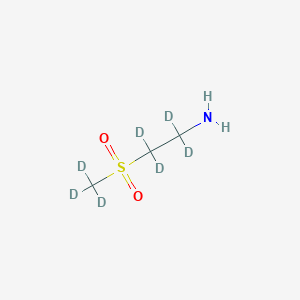
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)
